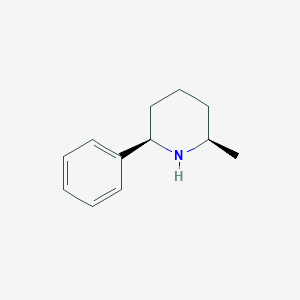

2alpha-Methyl-6alpha-phenylpiperidine

描述

2α-Methyl-6α-phenylpiperidine is a substituted piperidine derivative characterized by a methyl group at the 2α-position and a phenyl group at the 6α-position of the piperidine ring. However, specific data on 2α-methyl-6α-phenylpiperidine’s synthesis, reactivity, or biological activity are notably absent from publicly available literature and commercial databases as of 2023.

属性

IUPAC Name |

(2R,6R)-2-methyl-6-phenylpiperidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N/c1-10-6-5-9-12(13-10)11-7-3-2-4-8-11/h2-4,7-8,10,12-13H,5-6,9H2,1H3/t10-,12-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYJBTYOECUQNLE-ZYHUDNBSSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(N1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCC[C@@H](N1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2alpha-Methyl-6alpha-phenylpiperidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of phenylsilane, which promotes the formation and reduction of imine, initiates cyclization, and reduces the piperidinone intermediate with an iron complex as a catalyst . This method is efficient for the preparation of various piperidine derivatives.

Industrial Production Methods: Industrial production of 2alpha-Methyl-6alpha-phenylpiperidine may involve large-scale synthesis using similar cyclization techniques, optimized for yield and purity. The use of continuous flow reactors and advanced purification methods ensures the scalability and consistency required for industrial applications .

化学反应分析

Types of Reactions: 2alpha-Methyl-6alpha-phenylpiperidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding piperidinones.

Reduction: Reduction reactions can convert piperidinones back to piperidines.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the piperidine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products: The major products formed from these reactions include various substituted piperidines and piperidinones, depending on the specific reagents and conditions used .

科学研究应用

2alpha-Methyl-6alpha-phenylpiperidine has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: The compound is used in the study of biological systems and interactions due to its structural similarity to natural alkaloids.

Industry: The compound is used in the development of pharmaceuticals and agrochemicals.

作用机制

The mechanism of action of 2alpha-Methyl-6alpha-phenylpiperidine involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors, enzymes, or ion channels, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

相似化合物的比较

Comparison with Similar Compounds

While direct information on 2α-methyl-6α-phenylpiperidine is unavailable, insights can be inferred from structurally related compounds. Below is a comparative analysis based on analogous piperidine and pyridine derivatives.

Key Structural and Functional Comparisons

Key Findings:

Catalytic Utility: The pyridine derivative 2-diphenylphosphino-6-methylpyridine is extensively used as a ligand in transition-metal catalysis, enhancing reaction efficiency in cross-coupling and hydrogenation processes . By contrast, piperidine derivatives like 2-phenylpiperidine are more commonly explored for CNS-targeting bioactivity.

Synthetic Challenges: Substituted piperidines often require multi-step syntheses with chiral resolution steps, whereas pyridine-based ligands (e.g., 2-diphenylphosphino-6-methylpyridine) are synthesized via direct phosphorylation .

生物活性

2alpha-Methyl-6alpha-phenylpiperidine, a derivative of piperidine, has garnered attention for its potential biological activities. Piperidine and its derivatives are significant in medicinal chemistry due to their diverse pharmacological properties, including antidepressant, analgesic, and anticancer activities. This article explores the biological activity of 2alpha-Methyl-6alpha-phenylpiperidine, summarizing key research findings, case studies, and potential therapeutic applications.

Chemical Structure and Properties

The compound 2alpha-Methyl-6alpha-phenylpiperidine is characterized by its piperidine ring structure with specific substitutions that influence its biological activity. The methyl and phenyl groups enhance its interaction with biological targets, making it a subject of interest in drug development.

Antidepressant Properties

Research indicates that compounds structurally similar to 2alpha-Methyl-6alpha-phenylpiperidine exhibit antidepressant effects comparable to established drugs like viloxazine. In vivo and in vitro studies have shown that these compounds can inhibit the reuptake of biogenic amines, which is a common mechanism for antidepressant activity .

Table 1: Comparison of Biological Activities

| Compound | Activity Type | Mechanism of Action |

|---|---|---|

| 2alpha-Methyl-6alpha-phenylpiperidine | Antidepressant | Inhibition of biogenic amine reuptake |

| Viloxazine | Antidepressant | Inhibition of norepinephrine reuptake |

| Other Piperidine Derivatives | Various (e.g., analgesic) | Variable mechanisms depending on structure |

Anticancer Activity

Recent studies have highlighted the anticancer potential of piperidine derivatives. For instance, molecular docking studies indicate that certain piperidine compounds can effectively bind to proteins involved in cancer cell proliferation and apoptosis. Specifically, compounds derived from piperidine have shown cytotoxic effects against hematological cancer cell lines by promoting the expression of pro-apoptotic genes like p53 and Bax .

Case Study: Molecular Docking Analysis

A study employed molecular docking to evaluate the interaction between synthesized piperidine derivatives and specific cancer-related proteins. The results demonstrated strong binding affinities, suggesting that these compounds could serve as promising candidates for further development in cancer therapy.

In Silico Studies

Computer-aided drug design techniques have been utilized to predict the pharmacological profiles of new piperidine derivatives, including 2alpha-Methyl-6alpha-phenylpiperidine. Tools such as SwissTargetPrediction and PASS (Prediction of Activity Spectra for Substances) have identified potential interactions with various biological targets:

- Enzymes : Potential inhibitory effects on enzymes involved in neurotransmitter metabolism.

- Receptors : Interaction with serotonin and dopamine receptors, indicating possible roles in mood regulation.

- Ion Channels : Modulation of voltage-gated ion channels, which may contribute to analgesic effects.

Table 2: Predicted Biological Targets

| Target Type | Potential Interaction | Implications |

|---|---|---|

| Enzymes | Monoamine oxidase | Antidepressant activity |

| Receptors | Serotonin receptors | Mood enhancement |

| Ion Channels | Voltage-gated sodium channels | Analgesic effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。